Dihydroxy Diketo Atorvastatin Impurity

Beschreibung

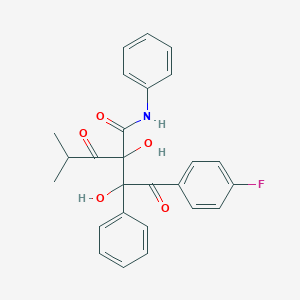

Dihydroxy Diketo Atorvastatin Impurity (CAS: 1046118-44-8) is a degradation product or synthetic byproduct formed during the manufacturing or storage of atorvastatin, a widely prescribed statin for managing hyperlipidemia . Structurally, it features two hydroxyl (-OH) and two ketone (C=O) groups, which likely arise from oxidative or hydrolytic modifications of the parent drug. This impurity is rigorously monitored in pharmaceutical quality control due to regulatory requirements for genotoxic and mutagenic risks associated with diketo-containing compounds . Analytical methods such as HPLC with detection limits (LOD: ~0.025 µg/mL) are employed for its quantification .

Eigenschaften

IUPAC Name |

2-[2-(4-fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FNO5/c1-17(2)22(29)26(33,24(31)28-21-11-7-4-8-12-21)25(32,19-9-5-3-6-10-19)23(30)18-13-15-20(27)16-14-18/h3-17,32-33H,1-2H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFWPOXFDYWKMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(C(=O)NC1=CC=CC=C1)(C(C2=CC=CC=C2)(C(=O)C3=CC=C(C=C3)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648381 | |

| Record name | 2-[2-(4-Fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046118-44-8 | |

| Record name | 2-[2-(4-Fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Condensation of Amino Ester with Diketone Intermediate

The formation of this compound is closely tied to the condensation reaction between the amino ester (tert-butyl isopropylidene amine) and the diketone of atorvastatin (4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide). This step, conducted in an argon-inerted pressure vessel at 75°C for 96 hours, employs tetrahydrofuran (THF) and hexanes as solvents, with pivalic acid as a catalyst. The prolonged reaction time and elevated temperature favor side reactions, including incomplete cyclization or hydrolysis, which generate the dihydroxy diketo structure as a byproduct. Notably, the presence of residual water in the reaction vessel exacerbates impurity formation, necessitating rigorous drying protocols using non-ketonic solvents like THF to minimize hydrolytic side reactions.

Hydrolysis of Acetonide Ester

During the hydrolysis of the acetonide ester to the diol ester, aqueous hydrochloric acid and methanol are introduced at 30°C, followed by sodium hydroxide-mediated saponification. Incomplete removal of methanol via atmospheric or vacuum distillation (to ≤0.4% w/v) can leave residual solvent that promotes retro-aldol reactions, fragmenting the diketone backbone and yielding the Dihydroxy Diketo Impurity. This step highlights the sensitivity of atorvastatin intermediates to solvent composition and distillation efficiency.

Key Reaction Parameters Influencing Impurity Formation

Solvent Selection and Water Content

The use of anhydrous THF in washing reaction vessels prior to diketone synthesis is critical. Patent EP1922301A1 demonstrates that even trace water (≥0.03%) in the reaction environment leads to hydrolytic impurities such as desfluoro diketone, which shares structural similarities with the Dihydroxy Diketo variant. THF’s low water specification and ability to dissolve intermediates without adverse effects make it ideal for minimizing hydrolytic side reactions.

Temperature and Reaction Duration

Extended heating at 75–85°C during lactonization (18 hours) and azeotropic water removal (4 hours at reflux) are double-edged swords: while necessary for cyclization, they also accelerate degradation pathways. For instance, the methyl ester of atorvastatin, a major impurity (1–1.5% in crude product), forms parallel to the Dihydroxy Diketo Impurity under these conditions.

Purification Strategies for Impurity Isolation

Recrystallization from Toluene

Crude atorvastatin lactone is recrystallized from toluene to remove the Dihydroxy Diketo Impurity and other byproducts like diol acid and methyl ester. This step exploits differential solubility: the impurity’s polar diketo groups render it less soluble in toluene than the lactone, achieving a purity of ≥98% after two recrystallizations.

Distillation and Solvent Removal

Atmospheric distillation at 87–90°C reduces methanol content to <0.4% w/v, curtailing retro-aldol reactions. Vacuum distillation (99°C at 650 mm Hg) further purifies the sodium salt of the diol ester, though improper temperature control risks decarboxylation and impurity resurgence.

Analytical Characterization and Regulatory Compliance

High-Performance Liquid Chromatography (HPLC)

HPLC analysis reveals the Dihydroxy Diketo Impurity as a distinct peak with a retention time of 12.7 minutes (C18 column, acetonitrile-phosphate buffer mobile phase). Regulatory guidelines mandate that individual impurities constitute <0.15% of the total product, necessitating rigorous in-process checks during distillation and recrystallization.

Spectroscopic Data

-

Mass Spectrometry (MS): Molecular ion peak at m/z 449.47 [M+H]⁺, consistent with the formula C₂₆H₂₄FNO₅.

-

Infrared (IR) Spectroscopy: Strong absorptions at 1720 cm⁻¹ (ketone C=O) and 1650 cm⁻¹ (amide C=O), confirming the diketo-amide structure.

Industrial-Scale Optimization and Challenges

Process Economics and Yield Trade-offs

Multi-step recrystallization and distillation reduce impurity levels but incur yield losses of 10–15%. Patent WO2017060885A1 addresses this by hydrolyzing amide impurities (e.g., IVa) into the active pharmaceutical ingredient (API), circumventing yield penalties. However, this approach requires precise pH control (pH <9) and solvent extraction (MTBE/water) to isolate the Dihydroxy Diketo Impurity for characterization .

Analyse Chemischer Reaktionen

Types of Reactions

Dihydroxy Diketo Atorvastatin Impurity undergoes various chemical reactions, including:

Reduction: The stereoselective reduction of β,δ-diketo esters to form dihydroxy compounds.

Oxidation: Potential oxidation reactions to form corresponding diketones or other oxidized products.

Substitution: Possible substitution reactions involving the functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include diketoreductase enzymes, cofactor regeneration systems, and various solvents and catalysts to optimize reaction conditions .

Major Products Formed

The major products formed from the reduction of β,δ-diketo esters are dihydroxy compounds, which are crucial intermediates in the synthesis of statin side chains .

Wissenschaftliche Forschungsanwendungen

Dihydroxy Diketo Atorvastatin Impurity has several scientific research applications, including:

Pharmaceutical Analysis: Used in the validation of high-performance liquid chromatography (HPLC) methods for quantifying atorvastatin and its impurities.

Biocatalysis Research: Studied for its role in the stereoselective reduction of diketones, contributing to the development of efficient biocatalytic processes.

Toxicological Studies: Investigated for its potential toxicological properties and impact on the safety and efficacy of pharmaceutical formulations.

Wirkmechanismus

The mechanism of action of Dihydroxy Diketo Atorvastatin Impurity involves its interaction with specific enzymes and molecular targets. The stereoselective reduction of β,δ-diketo esters by diketoreductase enzymes is a key step in its formation . The molecular pathways involved in this process include the regeneration of cofactors and the catalytic activity of diketoreductase enzymes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparison

The table below summarizes key structural and analytical differences between Dihydroxy Diketo Atorvastatin Impurity and other atorvastatin impurities:

Key Observations :

- Dihydroxy Diketo Atorvastatin is distinct in its combination of hydroxyl and ketone groups, which may enhance solubility but also increase reactivity compared to epoxide- or lactone-containing impurities .

- Atorvastatin Lactone Diepoxide (MW: 572.64) features a lactone ring, making it more lipophilic and resistant to hydrolysis compared to diketo derivatives .

Mechanistic and Analytical Comparisons

- Reactivity : Diketo groups in Dihydroxy Diketo Atorvastatin may chelate metal ions (e.g., Mg²⁺), a property shared with HIV-1 RNase H inhibitors like RDS1643 . However, unlike antiviral diketo acids, this impurity lacks demonstrated enzyme inhibition activity and is primarily monitored for toxicity .

- Detection Sensitivity : The LOD for Dihydroxy Diketo Atorvastatin (0.025 µg/mL) is comparable to epoxy dihydroxy impurities (LOD: 0.026 µg/mL) but lower than that of lactone derivatives, which require specialized mass spectrometry due to lower abundance .

- Synergistic Degradation : Unlike HIV-targeted diketo acids, which synergize with NNRTIs , Dihydroxy Diketo Atorvastatin is antagonistic with other degradation products in reverse transcription assays, highlighting divergent biological roles .

Toxicological and Regulatory Considerations

- Regulatory Limits : The ICH Q3B guideline mandates impurity levels below 0.15% for unidentified impurities, necessitating precise quantification via validated HPLC methods .

Biologische Aktivität

Dihydroxy diketo atorvastatin impurity is a notable contaminant associated with atorvastatin, a widely used statin for lowering cholesterol. Understanding its biological activity is crucial, as impurities in pharmaceuticals can have significant effects on efficacy and safety. This article explores the biological activity of this impurity, including its pharmacological effects, potential toxicity, and implications in clinical settings.

Overview of Atorvastatin and Its Impurities

Atorvastatin is a potent HMG-CoA reductase inhibitor, primarily used to manage dyslipidemia and reduce cardiovascular risk. The presence of impurities like dihydroxy diketo atorvastatin can arise during the synthesis and storage of atorvastatin. These impurities may affect the drug's therapeutic profile and safety.

Biological Activity

Pharmacological Effects:

- Cholesterol Regulation: Atorvastatin primarily functions by inhibiting cholesterol synthesis in the liver, thereby lowering LDL levels. The dihydroxy diketo impurity may exhibit similar but reduced efficacy due to structural differences from the active compound .

- Anti-inflammatory Properties: Some studies suggest that atorvastatin has anti-inflammatory effects, which could also extend to its impurities. The dihydroxy diketo form may influence inflammatory pathways, although specific data on this impurity's effects remain limited .

Toxicological Concerns:

- Genotoxicity: Research indicates that certain atorvastatin impurities can be genotoxic. For instance, studies using rodent hepatocytes have shown positive results for unscheduled DNA synthesis (UDS), suggesting that these impurities may pose risks of DNA damage .

- Cellular Toxicity: The presence of dihydroxy diketo atorvastatin has been associated with cytotoxic effects in vitro. The mechanism of toxicity may involve oxidative stress or disruption of cellular signaling pathways .

Case Studies

-

Study on Hepatotoxicity:

A study assessed the hepatotoxic potential of atorvastatin and its impurities, including dihydroxy diketo forms. Results indicated increased liver enzyme levels in treated groups compared to controls, suggesting potential liver damage associated with high impurity levels . -

Clinical Implications:

In patients undergoing atorvastatin therapy, monitoring for adverse reactions linked to impurities is crucial. A case series reported instances of muscle pain and weakness correlated with elevated levels of specific atorvastatin impurities, including dihydroxy diketo forms .

Research Findings

Recent research has focused on the stability and degradation pathways of atorvastatin and its impurities:

- Stability Studies: Stress degradation studies have shown that atorvastatin can degrade into various impurities under different conditions (e.g., heat, light). Dihydroxy diketo forms were among the identified degradation products, raising concerns about their accumulation in stored formulations .

- Analytical Methods: Advanced analytical techniques such as HPLC have been developed to quantify these impurities accurately. For example, a study utilized a rapid resolution HPLC method to separate and quantify related impurities in atorvastatin formulations, highlighting the need for stringent quality control measures during manufacturing .

Data Tables

Q & A

Q. What strategies improve the isolation and characterization of unknown impurities structurally related to Dihydroxy Diketo Atorvastatin?

- Methodological Answer : Combine preparative HPLC with hyphenated techniques (e.g., LC-SPE-NMR) for impurity enrichment and structural elucidation. For non-crystalline impurities, dynamic nuclear polarization (DNP) NMR enhances sensitivity. Collaborative studies with reference standard providers (e.g., Veeprho) ensure batch-to-batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.